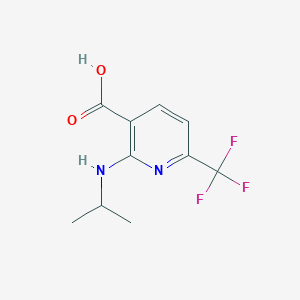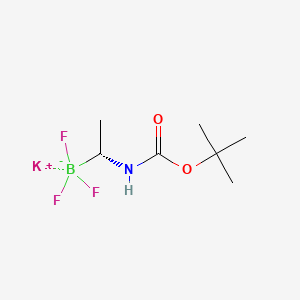![molecular formula C9H12F2O2 B13477554 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane motif has been utilized as a bioisostere in drug candidates to replace phenyl, tert-butyl, and alkynyl fragments to improve physicochemical properties .
准备方法
The synthesis of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a precursor. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes . These methods are practical and scalable, making them suitable for industrial production.
化学反应分析
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include difluorocarbene for insertion reactions and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluorocarbene insertion into bicyclo[1.1.0]butanes results in the formation of difluorobicyclo[1.1.1]pentanes .
科学研究应用
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In drug discovery, the bicyclo[1.1.1]pentane motif is used as a bioisostere to replace phenyl, tert-butyl, and alkynyl fragments, improving the physicochemical properties of drug candidates . Additionally, it has been utilized in the synthesis of various building blocks for medicinal chemistry . The unique structure of this compound also makes it valuable in materials science, where it is used as a molecular rod, molecular rotor, and supramolecular linker unit .
作用机制
The mechanism of action of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane motif imparts unique physicochemical properties that enhance the compound’s ability to interact with biological targets. For example, the difluorocarbene insertion into bicyclo[1.1.0]butanes results in the formation of difluorobicyclo[1.1.1]pentanes, which exhibit distinct reactivities compared to non-fluorinated analogues . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as non-fluorinated bicyclo[1.1.1]pentane analogues and other difluorobicyclo[1.1.1]pentane derivatives. The presence of the difluoropropyl group imparts unique physicochemical properties, such as increased metabolic stability and improved solubility . Similar compounds include 2,2-difluorobicyclo[1.1.1]pentane and other difluorocarbene-inserted bicyclo[1.1.1]pentane derivatives .
属性
分子式 |
C9H12F2O2 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
3-(2,2-difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2/c1-7(10,11)2-8-3-9(4-8,5-8)6(12)13/h2-5H2,1H3,(H,12,13) |
InChI 键 |
GCTRIUQREIAKJF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC12CC(C1)(C2)C(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13477482.png)
![[(2R,5R)-5-phenyloxolan-2-yl]methanamine](/img/structure/B13477488.png)



![(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid](/img/structure/B13477508.png)

![(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride](/img/structure/B13477517.png)
![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13477520.png)



